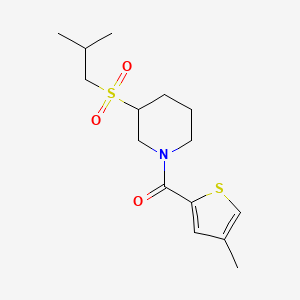

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine" often involves multi-step organic reactions, including condensation and substitution processes. For instance, similar compounds have been synthesized through reactions involving piperidine derivatives with different sulfonyl chlorides in the presence of a base in solvents like methylene dichloride (Prasad et al., 2008), (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography reveals that compounds in this category often exhibit a monoclinic crystal system with specific cell parameters. The piperidine ring tends to adopt a chair conformation, and the geometry around the sulfonyl (S) atom can vary, showing either a distorted tetrahedral or regular tetrahedral geometry (Prasad et al., 2008), (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound or its derivatives are influenced by the presence of functional groups. Reactions include nucleophilic substitutions where the reactivity can be affected by the nature of the substituents on the thiophene and piperidine rings, showing the importance of steric and electronic effects in determining reaction pathways (Spinelli et al., 1968).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on compounds structurally related to 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine, such as various piperidine and sulfone derivatives, has been conducted to explore their synthesis and crystal structure. For instance, compounds synthesized through the condensation of piperidin-4-yl derivatives with sulfonylchlorides in specific solvents reveal insights into the crystallography of these molecules, demonstrating the piperidine ring's chair conformation and the distorted tetrahedral geometry around sulfur atoms (Prasad et al., 2008). These findings are crucial for understanding the chemical behavior and potential reactivity of 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine.

Quantum Chemical and Molecular Dynamics Studies

The adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been studied using quantum chemical calculations and molecular dynamics simulations. Such research indicates the potential of piperidine derivatives in applications related to materials science and corrosion inhibition (Kaya et al., 2016). This suggests that compounds like 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine could be explored further for protective coatings or corrosion inhibitors in industrial applications.

Application in Organic Synthesis

In organic synthesis, the manipulation of piperidine and sulfone components has been utilized to create complex molecular structures with potential biological activity. Research into the synthesis of piperidine, pyrrolizidine, indolizidine, and quinolizidine derivatives demonstrates the versatility of these compounds in synthesizing biologically active molecules, which could encompass compounds similar to 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine (Back & Nakajima, 2000). This area of research highlights the potential pharmaceutical and medicinal chemistry applications of such compounds.

Hydrodesulfurization Studies

Studies on the hydrodesulfurization (HDS) of dibenzothiophene and its derivatives over bulk catalysts, which show sensitivity to piperidine inhibition, provide insights into the application of piperidine derivatives in the field of catalysis and environmental chemistry. The impact of methyl groups and the inhibition effects of piperidine derivatives on HDS reactions underscore the relevance of structural modifications in these compounds for enhancing or mitigating catalytic processes (Yang et al., 2015).

Eigenschaften

IUPAC Name |

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-5-4-6-16(8-13)15(17)14-7-12(3)9-20-14/h7,9,11,13H,4-6,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWRZFTWUYUWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)